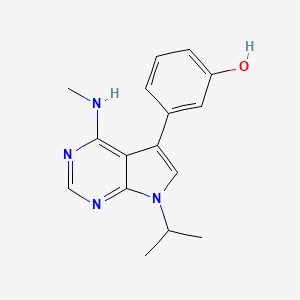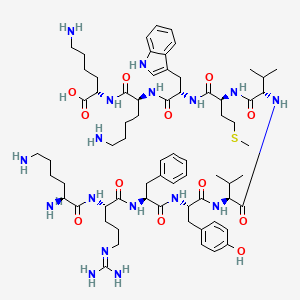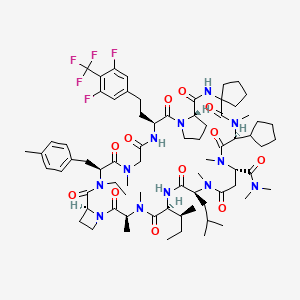
Disialo-Asn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disialo-Asn, also known as Sialylglycoasparaginate, is a type of N-glycan and sialate glycopeptide. It is a complex carbohydrate structure that plays a significant role in various biological processes. This compound is characterized by the presence of two sialic acid residues attached to an asparagine-linked glycan. This compound is often found in glycoproteins and is involved in cell-cell recognition, signaling, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Disialo-Asn typically involves chemoenzymatic methods. One common approach is the use of glycosyltransferases to attach sialic acid residues to an asparagine-linked glycan. This process can be carried out in vitro using purified enzymes and specific substrates. The reaction conditions often include a buffered solution with appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of this compound. The fermentation broth is then processed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Disialo-Asn can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycan derivatives, while reduction may produce reduced glycan forms .
Applications De Recherche Scientifique
Disialo-Asn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycan structures and their interactions with other molecules.
Biology: Plays a role in cell-cell recognition, signaling, and immune responses. It is also used in the study of glycoprotein functions.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Used in the production of glycoprotein-based therapeutics and as a component in various biotechnological applications
Mécanisme D'action
The mechanism of action of Disialo-Asn involves its interaction with specific receptors and proteins on the cell surface. It binds to carbohydrate recognition domains on lectins and other glycan-binding proteins, mediating cell-cell interactions and signaling pathways. The molecular targets include various receptors involved in immune responses and cell signaling .
Comparaison Avec Des Composés Similaires
Monosialo-Asn: Contains only one sialic acid residue.
Trisialo-Asn: Contains three sialic acid residues.
Asialo-Asn: Lacks sialic acid residues.
Comparison: Disialo-Asn is unique due to the presence of two sialic acid residues, which confer specific biological properties and interactions. Compared to Monosialo-Asn and Asialo-Asn, this compound has enhanced binding affinity to certain receptors and proteins. Trisialo-Asn, on the other hand, may have different binding properties due to the additional sialic acid residue .
Propriétés
Formule moléculaire |
C88H144N8O64 |
|---|---|
Poids moléculaire |
2338.1 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
Clé InChI |
RWCNHWQYVXEFPZ-AJHWVAAXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)

![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)

methyl phosphate](/img/structure/B12389324.png)



![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
